molecular formula C9H13ClN2O2 B2447635 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1006453-09-3

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2447635
CAS RN: 1006453-09-3
M. Wt: 216.67
InChI Key: PYFAYCOFOFQTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . It is a solid compound and is known for its diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethyl-1H-pyrazole, a related compound, has been described with the InChI Code 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been studied extensively. For instance, hydrazine-coupled pyrazoles were used in the synthesis of antileishmanial and antimalarial agents .


Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethyl-1H-pyrazole is a solid compound . It has a molecular weight of 130.58 and is stored at temperatures between 2-8°C in an inert atmosphere .

Mechanism of Action

The mechanism of action of pyrazole derivatives has been explored in the context of their antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .

Safety and Hazards

The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it is a hazardous compound. The hazard statements include H301-H311-H331 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAYCOFOFQTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.